(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine is a chemical compound with the molecular formula C10H14BrFN2 It is characterized by the presence of an aminopropyl group and a bromofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromofluorophenyl group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylamine: Similar in structure but lacks the fluorophenyl group.
2-Bromo-3-fluorobenzylamine: Similar in structure but lacks the aminopropyl group.
Uniqueness
(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine is unique due to the presence of both the aminopropyl and bromofluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C10H14BrFN2 |
---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
N'-[(2-bromo-3-fluorophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H14BrFN2/c11-10-8(3-1-4-9(10)12)7-14-6-2-5-13/h1,3-4,14H,2,5-7,13H2 |
InChI Key |
JHKUVZGZDOLJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.